molecular formula C17H16FN5O B2619631 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide CAS No. 1421448-88-5

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide

Cat. No. B2619631
CAS RN: 1421448-88-5
M. Wt: 325.347
InChI Key: SIWNPKBKHZMASM-UHFFFAOYSA-N
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Description

Pyrrole is a five-membered heterocyclic moiety that possesses four hydrogen atoms, two nitrogen atoms, and three carbon atoms . It is also known as 1, 3-diazole . Pyrimidine is a six-membered ring with two nitrogen atoms and four carbon atoms . Both of these structures are found in many biologically active compounds .


Synthesis Analysis

The synthesis of pyrrole and pyrimidine derivatives involves various synthetic routes . Imidazole, for example, was first synthesized from glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of pyrrole includes two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .


Chemical Reactions Analysis

Pyrrole and pyrimidine moieties are known to show a broad range of chemical and biological properties . They have become important synthons in the development of new drugs .


Physical And Chemical Properties Analysis

Pyrrole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of pyrrole and pyrimidine derivatives can vary widely depending on their specific structures and the targets they interact with. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in drug therapy . Heterocyclic compounds, including those containing pyrrole and pyrimidine moieties, are being explored for their potential in this area .

properties

IUPAC Name

3-fluoro-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c18-14-5-3-4-13(10-14)17(24)20-7-6-19-15-11-16(22-12-21-15)23-8-1-2-9-23/h1-5,8-12H,6-7H2,(H,20,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWNPKBKHZMASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide

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